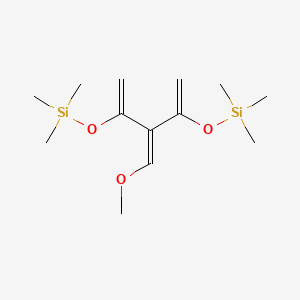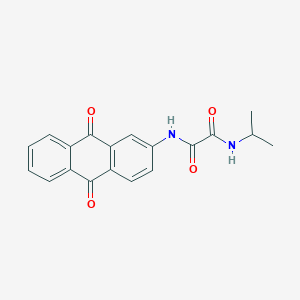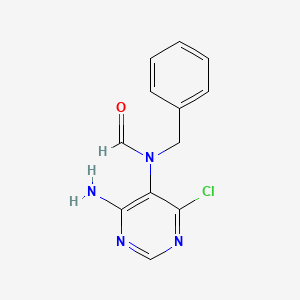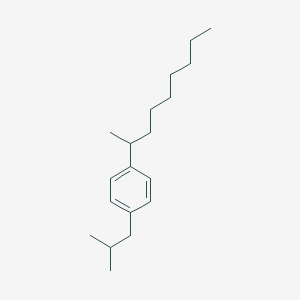![molecular formula C10H7N3O5 B14370521 2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate CAS No. 90072-73-4](/img/structure/B14370521.png)
2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group, a methoxycarbonyl group, and a nitrophenyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate typically involves the diazotization of an appropriate aromatic amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to maintain the diazonium salt’s stability and prevent decomposition. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base (e.g., NaOH) to facilitate the reaction.
Reduction Reactions: Reducing agents such as hydrogen gas (H₂) with a catalyst (e.g., Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo compounds with extended conjugation and vibrant colors.
Reduction Reactions: Amino derivatives of the original compound.
Applications De Recherche Scientifique
2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The compound exerts its effects through various mechanisms, depending on the reaction it undergoes. For example:
Substitution Reactions: The diazonium group acts as a leaving group, facilitating nucleophilic attack.
Coupling Reactions: The diazonium group reacts with electron-rich aromatic compounds to form azo bonds.
Reduction Reactions: The nitro group undergoes electron transfer to form an amino group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate
- 2-Diazonio-1-[2-(methoxycarbonyl)pyridin-3-yl]ethen-1-olate
- 2-Diazonio-5-(methoxycarbonyl)-3-oxo-1-cyclohexen-1-olate
Uniqueness
2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in applications requiring precise chemical modifications and functionalizations.
Propriétés
Numéro CAS |
90072-73-4 |
|---|---|
Formule moléculaire |
C10H7N3O5 |
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
methyl 2-(2-diazoacetyl)-4-nitrobenzoate |
InChI |
InChI=1S/C10H7N3O5/c1-18-10(15)7-3-2-6(13(16)17)4-8(7)9(14)5-12-11/h2-5H,1H3 |
Clé InChI |
VLIZASHGVZIRJU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)
![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)


![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)



![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
